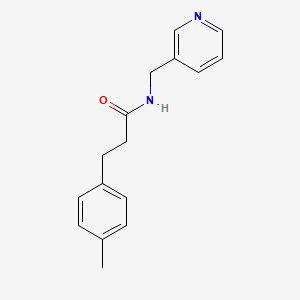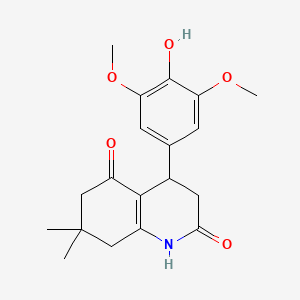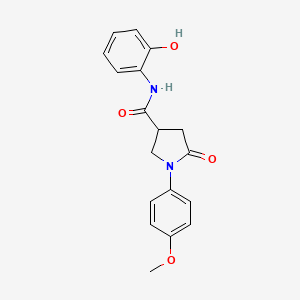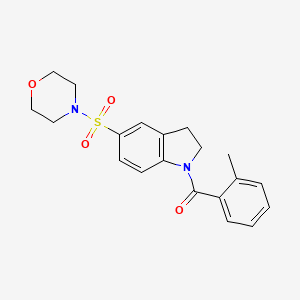
N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EPPB is a benzamide derivative that is mainly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
Mechanism of Action
EPPB exerts its pharmacological effects by selectively inhibiting the activation of GPR35 by its endogenous ligands. GPR35 is known to be activated by kynurenic acid, which is a metabolite of the amino acid tryptophan. EPPB binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the inflammatory response.
Biochemical and Physiological Effects:
EPPB has been shown to have a significant anti-inflammatory effect in various animal models of inflammatory bowel disease, asthma, and arthritis. It has also been shown to inhibit the proliferation of cancer cells and reduce the severity of cardiovascular diseases. EPPB has a high affinity for GPR35 and does not interact with other N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide, making it a selective and specific tool for studying the role of GPR35 in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPPB in lab experiments is its high selectivity and specificity for GPR35. This allows researchers to study the role of GPR35 in various diseases without the interference of other N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide. However, the use of EPPB in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
The use of EPPB in the study of GPR35 and its signaling pathways has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on the development of more potent and selective GPR35 antagonists, as well as the identification of new endogenous ligands for the receptor. The potential applications of EPPB in the treatment of various diseases, including inflammatory bowel disease, cancer, and cardiovascular diseases, should also be explored further.
Scientific Research Applications
EPPB has been extensively used in the study of N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide and their signaling pathways. N-(2-ethylphenyl)-4-(1-piperidinylmethyl)benzamide are a class of membrane proteins that are involved in a wide range of physiological processes, including sensory perception, neurotransmission, and regulation of hormone secretion. EPPB acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35), which has been implicated in various diseases, including inflammatory bowel disease, cancer, and cardiovascular diseases.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-4-5-9-20(18)22-21(24)19-12-10-17(11-13-19)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPONMNANRQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)



![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)



